molecular formula C19H19N3O5 B2506736 ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate CAS No. 902966-08-9

ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate

Cat. No.: B2506736
CAS No.: 902966-08-9
M. Wt: 369.377
InChI Key: RVDRVHBNTDOTEV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core with a 2,4-dione moiety. The structure includes a 4-methoxyphenylmethyl group at position 3 and an ethyl acetate ester at position 1. Such derivatives are often explored for kinase inhibition, anticancer activity, or as proteolysis-targeting chimeras (PROTACs) due to their ability to interact with enzymatic active sites or protein surfaces .

Properties

IUPAC Name

ethyl 2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-3-27-16(23)12-21-17-15(5-4-10-20-17)18(24)22(19(21)25)11-13-6-8-14(26-2)9-7-13/h4-10H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDRVHBNTDOTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactions. One common approach includes the condensation of a pyrimidine derivative with an appropriate ester, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Structural Overview

  • IUPAC Name : Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate
  • Molecular Formula : C22H24N2O5
  • CAS Number : 902966-08-9

Physical Properties

The compound exhibits properties typical of pyrido[2,3-d]pyrimidine derivatives, which include:

  • Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
  • Stability : Stable under standard laboratory conditions with moderate reactivity towards nucleophiles.

Pharmacological Applications

This compound has been investigated for its potential as a therapeutic agent in various diseases:

a. Anti-inflammatory Activity

Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties. The compound's structure suggests it may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

b. Anticancer Potential

Research indicates that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The pyrido[2,3-d]pyrimidine scaffold is known for its ability to interfere with cancer cell proliferation and induce apoptosis .

c. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrido[2,3-d]pyrimidines. This compound may exhibit broad-spectrum activity against bacteria and fungi due to its unique chemical structure.

Synthetic Applications

The compound can also serve as a building block in the synthesis of more complex molecules. For instance:

  • It can be used in multicomponent reactions to generate various derivatives with enhanced biological activities.
  • Its reactivity allows for modifications that can lead to the development of new pharmaceuticals with tailored properties .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated that the compound showed significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another research project focused on elucidating the anti-inflammatory mechanisms of compounds derived from the pyrido[2,3-d]pyrimidine family. This compound was found to inhibit key inflammatory cytokines in vitro and demonstrated potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrido[2,3-d]pyrimidine derivatives are highly substituent-dependent. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
Target Compound: Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}acetate Likely C₁₉H₁₉N₃O₅ ~361.37 4-Methoxyphenylmethyl, ethyl acetate Reference compound for comparison
N-(2-{2,4-dioxo-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-1,2,3-triazole-4-carboxamide C₁₈H₁₅N₇O₃ 377.36 Triazole carboxamide, phenyl group Enhanced hydrogen bonding capacity
1,7-Dicyclopropyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-5-carboxylic acid C₁₄H₉N₃O₅ 299.24 Cyclopropyl groups, carboxylic acid Increased polarity; potential prodrug activation
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-pyrido[3,2-d]pyrimidin-1-yl}acetamide C₂₄H₁₉FN₄O₅ 462.40 4-Fluorophenylmethyl, benzodioxin-acetamide Fluorine enhances electronegativity and binding
Key Observations:
  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) may improve solubility, whereas fluorine (electron-withdrawing) enhances binding affinity to hydrophobic pockets .
  • Ethyl Ester vs. Carboxylic Acid : The ester group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the carboxylic acid analog (logP ~1.8), favoring membrane permeability .

Biological Activity

Ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N4O5\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_5

This compound features a pyrido[2,3-d]pyrimidine core with methoxy and ethyl substituents that may influence its biological activity.

Anticancer Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain substituted derivatives showed potent cytotoxicity against HeLa and MCF-7 cells. The presence of phenyl and chlorophenyl groups was particularly associated with enhanced activity .

CompoundCell LineIC50 (µM)
K5HeLa0.25
K6MCF-70.45

The mechanisms underlying the anticancer activity of pyrido[2,3-d]pyrimidine derivatives are multifaceted. These compounds are believed to induce apoptosis in cancer cells through various pathways:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds interfere with DNA replication processes.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Specific Kinases : Certain derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial effects against various pathogens. For example, studies have reported that specific pyrido[2,3-d]pyrimidine derivatives inhibit the growth of bacteria such as Enterococcus faecalis and fungi like Candida albicans.

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives. The synthesized compounds were tested for their cytotoxicity against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications (such as the introduction of methoxy groups) and increased cytotoxic activity.

  • Study Reference : In a study published in PMC, a series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their anticancer properties. The results showed that compounds with electron-withdrawing groups exhibited higher potency against HeLa cells compared to those with electron-donating groups .

Q & A

Basic: What are the standard synthetic protocols for ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}acetate?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclocondensation, alkylation, and esterification. Key steps include:

  • Cyclocondensation: Formation of the pyrido[2,3-d]pyrimidine core using precursors like aminopyridines and carbonyl compounds under reflux in solvents such as DMF or acetonitrile .
  • Substituent Introduction: Alkylation with 4-methoxybenzyl chloride at the N3 position under controlled pH (7–9) and temperature (60–80°C) to ensure regioselectivity .
  • Esterification: Reaction with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .
    Optimization Tips: Use microwave-assisted synthesis to reduce reaction time by 30–50% compared to conventional heating .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., 4-methoxybenzyl protons at δ 3.8 ppm for OCH₃ and δ 4.5–5.0 ppm for CH₂) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragment patterns matching the pyrido[2,3-d]pyrimidine core .
  • HPLC-PDA: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Basic: What is the significance of the 4-methoxybenzyl and ethyl acetate substituents in modulating biological activity?

Answer:

  • 4-Methoxybenzyl Group: Enhances lipophilicity (logP +0.5–1.0) and potential CNS penetration. The methoxy group may engage in hydrogen bonding with target enzymes (e.g., kinases) .
  • Ethyl Acetate Moiety: Improves solubility in polar solvents (e.g., DMSO) and serves as a prodrug motif for hydrolytic activation in vivo .
    Structural-Activity Relationship (SAR): Replacement with bulkier groups (e.g., benzyl) reduces activity by 40–60%, highlighting the need for steric optimization .

Advanced: How can reaction conditions be systematically optimized to improve synthetic yield?

Answer:

  • Design of Experiments (DoE): Use a factorial approach to evaluate variables:

    VariableRange TestedOptimal ValueImpact on Yield
    Temperature50–90°C75°C+25% yield
    SolventDMF vs. AcetonitrileAcetonitrile+15% purity
    CatalystNone vs. DBUDBU (5 mol%)+30% rate
    Data from .
  • In Situ Monitoring: Use FT-IR to track carbonyl intermediates and terminate reactions at 90–95% conversion .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
  • Orthogonal Validation: Pair enzymatic assays (e.g., kinase inhibition) with cellular viability tests to distinguish direct target effects from off-target toxicity .
  • Data Interpretation: Apply IC₅₀ variability thresholds (±20%) and exclude outliers via Grubbs’ test (α=0.05) .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification:
    • Chemoproteomics: Use photoaffinity labeling with a biotin-tagged analog to pull down binding proteins, followed by LC-MS/MS analysis .
    • Molecular Docking: Simulate interactions with kinases (e.g., EGFR) using AutoDock Vina; prioritize targets with ΔG < −8 kcal/mol .
  • Pathway Analysis: RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL2) post-treatment .

Advanced: How to compare the bioactivity of structural analogs with varying substituents?

Answer:

  • SAR Table:

    Analog SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)Key Finding
    4-Fluorobenzyl1.2 ± 0.30.8Improved potency but reduced solubility
    3-Chlorophenyl2.5 ± 0.41.5Balanced profile
    2-Methoxyethyl>102.2Inactive
    Data curated from .
  • Computational Modeling: Use QSAR to predict activity cliffs and prioritize synthesis of analogs with predicted IC₅₀ < 2 μM .

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